molecular formula C18H19ClN4O2 B5409877 1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one

1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5409877
M. Wt: 358.8 g/mol
InChI Key: FTOVWZQJIXQBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is a novel chemical compound that has attracted the attention of many researchers due to its potential applications in the field of drug discovery. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to modulate the activity of certain receptors such as the cannabinoid receptor CB1 and the sigma-1 receptor.
Biochemical and Physiological Effects
The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. This compound exhibits good stability and can be stored for extended periods of time. However, one of the limitations of this compound is that it may exhibit poor solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on the compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one. One area of research could be to investigate the potential applications of this compound in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Another area of research could be to study the structure-activity relationship of this compound and develop more potent analogs. Additionally, future research could focus on the development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
Conclusion
In conclusion, the compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is a novel chemical compound that has potential applications in the field of drug discovery. It has been synthesized using various methods and has been studied extensively for its pharmacological activities. This compound exhibits various biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been reported using various methods. One of the most common methods involves the reaction of 4-chloro-1H-pyrazole-1-carboxylic acid with 3-(2-oxopyrrolidin-1-yl)propanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with spiro[indoline-3,4'-piperidine]-2,2'-dione to obtain the final product.

Scientific Research Applications

The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been studied extensively for its potential applications in the field of drug discovery. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor activities. This compound has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1'-[3-(4-chloropyrazol-1-yl)propanoyl]spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-13-11-20-23(12-13)8-5-16(24)22-9-6-18(7-10-22)14-3-1-2-4-15(14)21-17(18)25/h1-4,11-12H,5-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOVWZQJIXQBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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